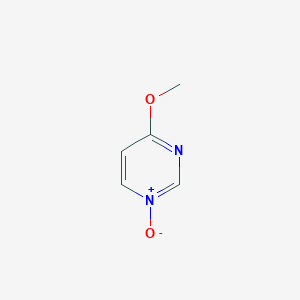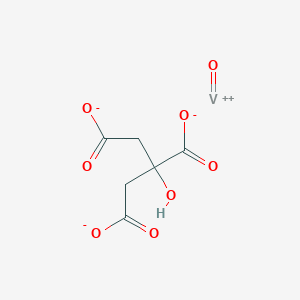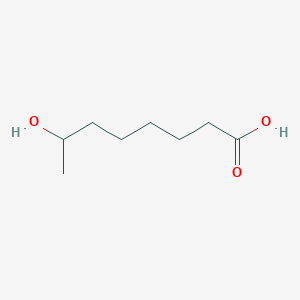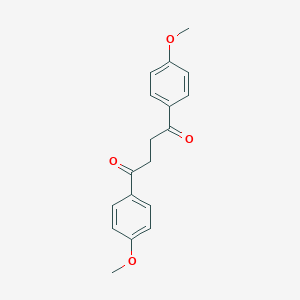
1,4-Bis(4-methoxyphenyl)-1,4-butanedione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1,4-Bis(4-methoxyphenyl)-1,4-butanedione is involved in various chemical reactions and synthesis processes. For instance, its reactions with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride lead to the formation of thiophenes, as explored by Freeman, Kim, and Rodríguez (1992) in their study on the preparation of 1,4-diketones (Freeman, Kim, & Rodríguez, 1992). Additionally, Kurosawa and Yamaguchi (1981) demonstrated its involvement in the synthesis of chloro derivatives through the reaction of acetophenones with manganese(III) acetate (Kurosawa & Yamaguchi, 1981).
Applications in Material Science
This compound finds applications in material science, particularly in the development of renewable thermosetting resins. Harvey et al. (2014) synthesized a renewable bisphenol from eugenol, which was then converted to a bis(cyanate) ester exhibiting high thermal stability and potential suitability for maritime environments (Harvey et al., 2014).
Photophysical Characteristics
Lowe and Weder (2002) studied the photophysical characteristics of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, a derivative of 1,4-Bis(4-methoxyphenyl)-1,4-butanedione. They explored its photoluminescent properties in various states, including the crystalline solid, liquid crystalline state, isotropic melt, and in blends with isotactic polypropylene (Lowe & Weder, 2002).
Organophosphorus Compounds
In the field of organophosphorus chemistry, 1,4-Bis(4-methoxyphenyl)-1,4-butanedione is involved in reactions leading to new compounds. Shabana, Osman, and Atrees (1993) studied its reaction with dihydric alcohols, contributing to the formation of 1,3,2-dioxaphosphorinane-2-sulfide and other compounds (Shabana, Osman, & Atrees, 1993).
Catalysis and Complex Formation
The compound is also significant in catalysis and complex formation. Hayashi et al. (1979) used derivatives of 1,4-bis(4-methoxyphenyl)-1,4-butanedione in rhodium-catalyzed asymmetric hydroformylation, demonstrating its potential in stereoselective synthesis (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-bis(4-methoxyphenyl)butane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLNMXLKUHNRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342815 | |
| Record name | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15982-64-6 | |
| Record name | 1,4-Bis(4-methoxyphenyl)-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






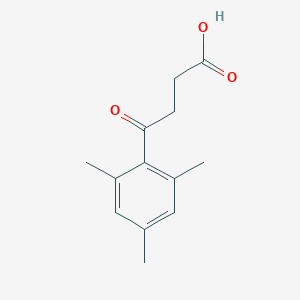
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)



